molecular formula C16H12N2O3S B3007871 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892853-12-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B3007871
CAS No.: 892853-12-2
M. Wt: 312.34
InChI Key: YSIAQNZRBLTRIA-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a fused benzodioxine-benzothiazole core linked to a benzamide group. Key characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS), as observed in related compounds .

Applications may span medicinal chemistry (e.g., kinase inhibition or antimicrobial activity), inferred from analogs with similar frameworks .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15(10-4-2-1-3-5-10)18-16-17-11-8-12-13(9-14(11)22-16)21-7-6-20-12/h1-5,8-9H,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIAQNZRBLTRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves a multi-step process starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations. Industrial production would also focus on ensuring consistent quality and meeting regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a) C₃₀H₂₅N₃O₅S 554.51 Nitrobenzyloxy, t-butylphenoxy
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl C₁₆H₂₀ClN₃O₃S 369.87 Dimethylaminoethyl, acetamide, hydrochloride salt
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethoxy-4-(2-morpholin-4-yl)benzamide C₂₃H₂₃N₃O₆S 469.51 Ethoxy, morpholin-4-yl-oxoethoxy
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) C₁₇H₁₂ClN₅O₃S₂ 433.89 Chloro, cyano, hydroxybenzylidene hydrazine
Key Observations:
  • Steric Influence: Bulky substituents like t-butylphenoxy (8a) may hinder molecular packing, reducing crystallinity compared to smaller groups (e.g., ethoxy in ).
  • Biological Relevance : The hydrochloride salt in improves aqueous solubility, a critical factor for drug bioavailability, whereas the benzodithiazine core in shows sulfone-related stability under oxidative conditions.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Benzamide carbonyl stretches appear at ~1645–1680 cm⁻¹, while sulfone groups (e.g., in ) exhibit strong SO₂ bands at 1345–1160 cm⁻¹ .
    • Hydrochloride salts (e.g., ) show broad N-H stretches near 3200–3500 cm⁻¹ .
  • NMR Data: Aromatic protons in the benzodioxine-thiazole core resonate at δ 6.8–8.0 ppm, with substituents like nitro or morpholine causing deshielding shifts . Methyl groups in t-butyl or dimethylaminoethyl moieties appear as singlets at δ 1.2–3.3 ppm .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a novel compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzamide moiety linked to a dioxin-benzothiazole framework. Its IUPAC name is this compound. The molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, and it possesses unique physicochemical properties that influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound in satisfactory yields. Specific methodologies may vary but often include cyclization reactions that form the dioxin and benzothiazole rings.

Anticonvulsant Effects

Research has indicated that benzothiazole derivatives exhibit significant anticonvulsant activity. A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The majority of these compounds displayed promising anticonvulsant effects without notable neurotoxicity or liver toxicity .

Antitumor Activity

The compound's antitumor potential has been explored through various in vitro assays. For instance, derivatives of benzothiazoles have shown inhibitory effects against cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Specific compounds demonstrated moderate to potent inhibition of cell proliferation at concentrations as low as 10 μM .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard antibiotic susceptibility tests against strains like Streptococcus and Escherichia coli .

Comparative Biological Activity Table

Activity Model/Assay Result
Anticonvulsant MES and scPTZSignificant activity without neurotoxicity
Antitumor SK-Hep-1, MDA-MB-231Moderate inhibition at 10 μM
Antibacterial Disc diffusion methodBroad-spectrum activity against tested strains

Case Study 1: Anticonvulsant Evaluation

In a pharmacological evaluation of various benzothiazole derivatives including this compound, compounds were subjected to MES testing. The results indicated a significant reduction in seizure duration compared to control groups. Notably, the compounds did not exhibit neurotoxic effects in animal models.

Case Study 2: Antitumor Activity

A recent study focused on the antiproliferative effects of this compound on gastric cancer cell lines. The results showed that at concentrations above 5 μM, there was a marked decrease in cell viability. Further investigations revealed that the mechanism involved apoptosis induction through caspase activation pathways.

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